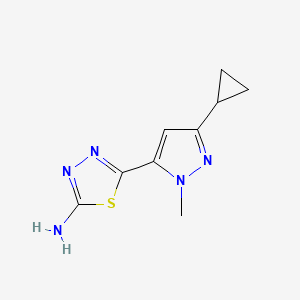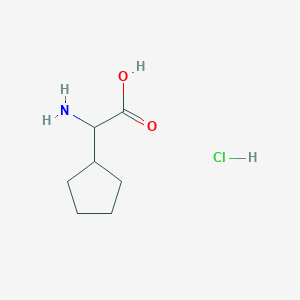![molecular formula C26H25N7O3 B2411097 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-14-4](/img/structure/B2411097.png)
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . Benzamides are another class of compounds that are often used in drug design .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been well studied in the past decade because of its importance as a bioactive scaffold . Various synthetic approaches have been summarized in the literature . For instance, transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions are some of the methods used .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines and benzamides can be analyzed using various techniques. Single crystals can be developed for certain compounds, which can then be studied using X-ray crystallography .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using certain leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .科学的研究の応用
Synthesis and Biological Activity
The compound has been synthesized through various protocols, with an emphasis on its biological applications. A notable study by Gilava et al. (2020) demonstrated the synthesis of a closely related compound using the Biginelli protocol, highlighting its antimicrobial and antioxidant activities. This suggests potential biological utility for similar compounds, including the one you're interested in (Gilava et al., 2020).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of similar compounds. Gein et al. (2010) synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, confirming their structure and characterizing them for antimicrobial activity (Gein et al., 2010). Another study by the same group also emphasized the antimicrobial potential of similar compounds, further supporting this line of research (Gein et al., 2009).
DNA Profiling and Cytotoxicity
Research by Haleel et al. (2019) on copper(II) complexes with tetrazolo[1,5-a]pyrimidine bases showcased their binding with DNA and cytotoxicity towards various cancer cell lines. This indicates potential applications in cancer research and therapy (Haleel et al., 2019).
Fungicidal Properties
Huppatz (1985) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as analogues of systemic fungicides, revealing their high fungicidal activity in specific applications (Huppatz, 1985).
作用機序
Target of Action
Similar compounds have been found to targetkinase enzymes , which play a crucial role in signal transduction pathways within cells.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding site of the kinase enzyme, thereby preventing the phosphorylation process that is essential for the enzyme’s activity .
Biochemical Pathways
Kinase enzymes are involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis . Inhibition of these enzymes can therefore have wide-ranging effects on cellular function.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of kinase enzymes can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Safety and Hazards
将来の方向性
The future directions in the research of pyrazolo[1,5-a]pyrimidines and benzamides could involve the design and synthesis of novel derivatives with improved therapeutic properties . This could provide new initiatives to chemists towards the synthesis of these compounds and address the challenges associated with the reported methods .
特性
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-3-35-22-14-19(11-12-21(22)36-16-18-8-5-4-6-9-18)24-23(17(2)28-26-30-31-32-33(24)26)25(34)29-20-10-7-13-27-15-20/h4-15,24H,3,16H2,1-2H3,(H,29,34)(H,28,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHAFRDHFBIME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)
![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)
![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)
![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)
